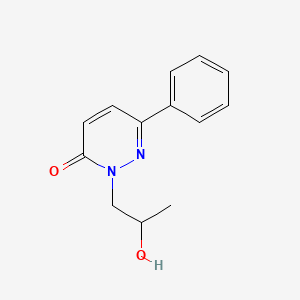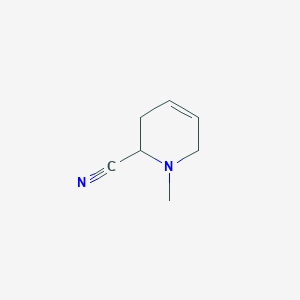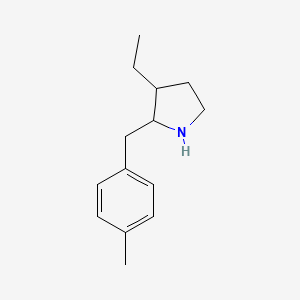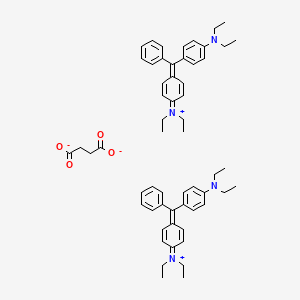
N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The exact synthetic route and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxygenated derivatives, while reduction may yield various reduced forms of the compound .
Scientific Research Applications
N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving cellular processes and molecular interactions.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they often include key enzymes, receptors, and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-((4-(Diethylamino)phenyl)(phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminiumsuccinate include:
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride .
- 4-{4-(Diethylamino)phenylmethylene}-N,N-diethyl-2,5-cyclohexadien-1-iminium .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinctive properties and reactivity. This makes it valuable for various specialized applications in scientific research and industry .
Properties
Molecular Formula |
C58H70N4O4 |
|---|---|
Molecular Weight |
887.2 g/mol |
IUPAC Name |
butanedioate;[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/2C27H33N2.C4H6O4/c2*1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;5-3(6)1-2-4(7)8/h2*9-21H,5-8H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/q2*+1;/p-2 |
InChI Key |
RJGMAIXXRZSXRV-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.C(CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


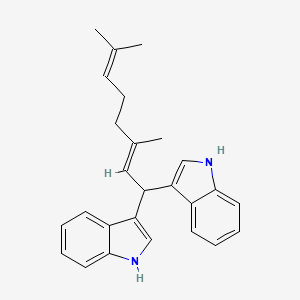
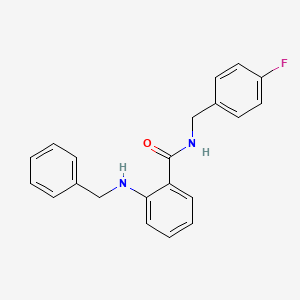
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
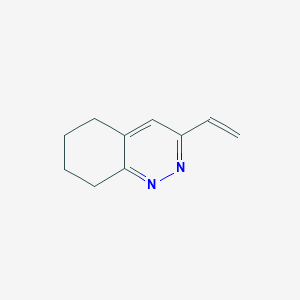
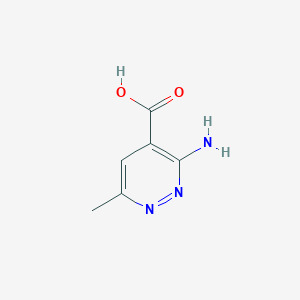
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)
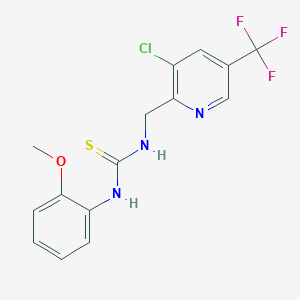
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
